molecular formula C17H21N5 B12214679 5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12214679
M. Wt: 295.4 g/mol
InChI Key: KMZLKUSZLDPBIK-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.

    Cyclization to Form the Pyrimidine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of Substituents: The tert-butyl and 4-methylphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrazolo[1,5-a]pyrimidine core are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

Scientific Research Applications

5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with protein-protein interactions, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its enzyme inhibitory properties.

    3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Explored for its heat-resistant properties.

Uniqueness

5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substituents (tert-butyl and 4-methylphenyl groups) and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine

InChI

InChI=1S/C17H21N5/c1-11-5-7-12(8-6-11)13-10-19-22-15(21-18)9-14(17(2,3)4)20-16(13)22/h5-10,21H,18H2,1-4H3

InChI Key

KMZLKUSZLDPBIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NN)C(C)(C)C

Origin of Product

United States

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